molecular formula C8H6BrClF2N2O B8175137 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide

5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide

Cat. No.: B8175137
M. Wt: 299.50 g/mol
InChI Key: ZGSLWKNBGQYSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,2-difluoroethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2N2O/c9-5-2-13-6(10)1-4(5)8(15)14-3-7(11)12/h1-2,7H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSLWKNBGQYSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide can undergo various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide include:

These compounds share similar halogenated structures but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

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